“N-(3-Amino-4-chlorophenyl)acetamide” is an anilide that is N-phenylacetamide substituted by an amino group at position 3 and a chloro group at position 4 respectively . It is an anilide, a member of acetamides, a substituted aniline and a member of monochlorobenzenes .
The molecular formula of “N-(3-Amino-4-chlorophenyl)acetamide” is C8H9ClN2O . The InChI representation is InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3,(H,11,12) .
“N-(3-Amino-4-chlorophenyl)acetamide” has a molecular weight of 184.62 g/mol . Its exact mass and monoisotopic mass are 216.0124118 g/mol . It has a complexity of 191 .
N-(3-Amino-4-chlorophenyl)-4-methylbenzamide is an organic compound characterized by its complex structure, which includes both amino and chlorophenyl functional groups. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis. It is classified under the category of amides, specifically as an aromatic amide due to the presence of aromatic rings in its structure.
N-(3-Amino-4-chlorophenyl)-4-methylbenzamide falls under the following classifications:
The synthesis of N-(3-Amino-4-chlorophenyl)-4-methylbenzamide typically involves the reaction of 3-amino-4-chloroaniline with 4-methylbenzoyl chloride. The reaction is generally conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. This method allows for the formation of the desired amide bond between the amino group and the carbonyl carbon of the benzoyl chloride.
In industrial applications, automated reactors may be employed to enhance efficiency, alongside advanced purification methods like high-performance liquid chromatography (HPLC) to meet quality standards .
The molecular structure of N-(3-Amino-4-chlorophenyl)-4-methylbenzamide consists of:
The structural representation can be summarized as follows:
N-(3-Amino-4-chlorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Common reagents for these reactions include:
The specific products formed depend on the conditions and reagents used during these reactions .
The mechanism of action for N-(3-Amino-4-chlorophenyl)-4-methylbenzamide involves its interaction with biological targets, likely due to its structural features that allow it to bind to enzymes or receptors. The presence of both an amino group and a chlorophenyl moiety enables this compound to modulate various biochemical pathways, potentially influencing cellular processes such as enzyme activity and protein interactions.
Research indicates that compounds with similar structures may exhibit inhibitory effects on specific protein kinases, making them candidates for therapeutic applications .
Relevant analytical data include:
N-(3-Amino-4-chlorophenyl)-4-methylbenzamide has several scientific uses:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly in drug discovery and development .
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3